1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one
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Overview
Description
1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one is a complex organic compound featuring a benzimidazole core, a pyrrolidine ring, and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Introduction of the Pyrrolidine Ring: The benzimidazole derivative is then reacted with a pyrrolidine derivative, often through nucleophilic substitution.
Attachment of the Propanone Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzimidazole or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The benzimidazole core is known to interact with various biological molecules, which could be a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone: Similar structure but with an ethanone group instead of propanone.
1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)butan-1-one: Similar structure but with a butanone group.
Uniqueness
1-(2-{1-[4-(propan-2-yl)benzyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H29N3O |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[2-[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C24H29N3O/c1-4-23(28)26-15-7-10-22(26)24-25-20-8-5-6-9-21(20)27(24)16-18-11-13-19(14-12-18)17(2)3/h5-6,8-9,11-14,17,22H,4,7,10,15-16H2,1-3H3 |
InChI Key |
XWYAGWJDDFLRDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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